molecular formula C6H13N B168372 (R)-2-ethylpyrrolidine CAS No. 123168-37-6

(R)-2-ethylpyrrolidine

Cat. No. B168372
CAS RN: 123168-37-6
M. Wt: 99.17 g/mol
InChI Key: JFZLDRUSMYBXRI-ZCFIWIBFSA-N
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Description

(R)-2-ethylpyrrolidine, also known as 2-EP, is a synthetic organic compound with a wide range of applications in the scientific research community. It is a cyclic secondary amine that is commonly used as a chiral building block in organic synthesis. It has been used as a starting material in a variety of syntheses, including those of natural products, pharmaceuticals, and agrochemicals. In addition, (R)-2-ethylpyrrolidine has been studied for its potential use in the biochemical and physiological fields, and is of particular interest due to its ability to interact with a variety of receptor sites.

Scientific Research Applications

Polarimetry in Quality Control

Polarimetry methods have been developed for substances related to (R)-2-ethylpyrrolidine. For instance, S-2-(aminomethyl)-1-ethylpyrrolidine has been analyzed using polarimetry, demonstrating its application in quality control and substance verification in the chemical industry (Ouyang Xiao, 2008).

Enantioselective Synthesis

(R)-2-ethylpyrrolidine derivatives have been synthesized for various pharmacological studies. An example is the synthesis of (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, highlighting the importance of (R)-2-ethylpyrrolidine in creating novel pharmacological compounds (T. Ogawa et al., 2002).

Stereochemistry in Organic Synthesis

The role of (R)-2-ethylpyrrolidine in stereochemical reactions has been studied, such as in the thermal rearrangement of related compounds. This research provides insights into the stereochemical pathways in organic synthesis (C. Hammer & J. D. Weber, 1981).

Labelled Ligand Synthesis

In the field of radiopharmaceuticals, derivatives of (R)-2-ethylpyrrolidine have been utilized in the synthesis of labelled ligands, such as in the production of [methoxy-3H]- and [methoxy-11C]- labelled raclopride, which are used in positron emission tomography (PET) studies (E. Ehrin et al., 1987).

High-Performance Liquid Chromatography (HPLC)

The development of HPLC methods with pre-column derivatization for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, a compound related to (R)-2-ethylpyrrolidine, highlights its application in analytical chemistry and pharmaceutical quality control (Dao‐Cai Wang et al., 2015).

Antithrombotic and Antiplatelet Applications

(R)-2-ethylpyrrolidine derivatives have been investigated for their antithrombotic and antiplatelet effects, demonstrating potential medicinal applications in cardiovascular diseases (N. Tanaka et al., 2000).

Involvement in Pancreatitis

Studies on the effects of certain (R)-2-ethylpyrrolidine derivatives on experimental models of acute and chronic pancreatitis provide insights into the therapeutic potential of these compounds in gastrointestinal disorders (T. Ogawa et al., 2005).

properties

IUPAC Name

(2R)-2-ethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZLDRUSMYBXRI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448665
Record name (R)-2-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-ethylpyrrolidine

CAS RN

123168-37-6
Record name (R)-2-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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